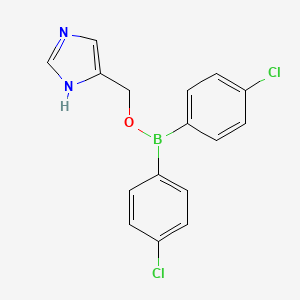
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is a compound that combines the properties of borinic acid and imidazole derivatives. This compound is known for its unique chemical structure, which includes a boron atom bonded to two 4-chlorophenyl groups and an imidazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester typically involves the reaction of borinic acid derivatives with imidazole compounds. One common method involves the use of a Cu(II) catalyst to facilitate the reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the compound into borane derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Borane derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The boron atom can form reversible covalent bonds with biological molecules, influencing their function. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Borinic acid derivatives: Compounds with similar boron-containing structures.
Imidazole derivatives: Compounds with similar imidazole rings, such as benzimidazole and triazole derivatives.
Uniqueness
Borinic acid, bis(4-chlorophenyl)-, 1H-imidazol-4-ylmethyl ester is unique due to the combination of borinic acid and imidazole functionalities. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
872044-92-3 |
|---|---|
Formule moléculaire |
C16H13BCl2N2O |
Poids moléculaire |
331.0 g/mol |
Nom IUPAC |
bis(4-chlorophenyl)-(1H-imidazol-5-ylmethoxy)borane |
InChI |
InChI=1S/C16H13BCl2N2O/c18-14-5-1-12(2-6-14)17(13-3-7-15(19)8-4-13)22-10-16-9-20-11-21-16/h1-9,11H,10H2,(H,20,21) |
Clé InChI |
BBVPCBRRKYTRMY-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)OCC3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)
![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)
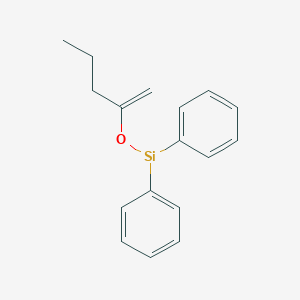
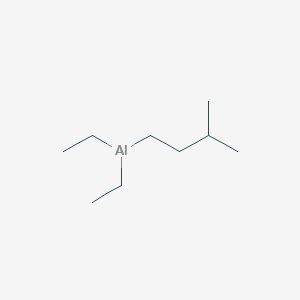
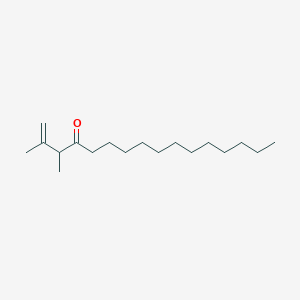
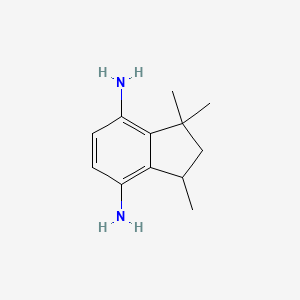
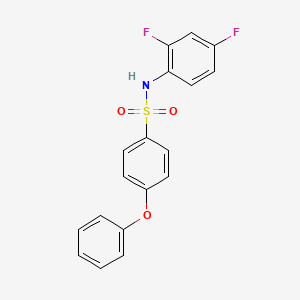
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Methyl 3,5-dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14192495.png)
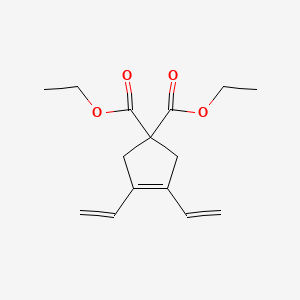
![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
